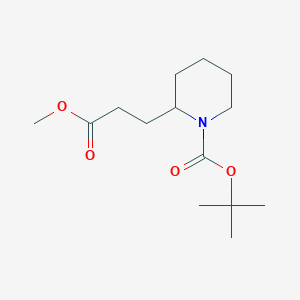

tert-Butyl 2-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate

Description

tert-Butyl 2-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 3-methoxy-3-oxopropyl substituent at the 2-position of the piperidine ring. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological or metabolic pathways. Its structural design balances steric protection (via the Boc group) with reactivity (via the ester-functionalized side chain), enabling selective transformations in multi-step syntheses .

Properties

IUPAC Name |

tert-butyl 2-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-10-6-5-7-11(15)8-9-12(16)18-4/h11H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOREEKXGWTFQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted piperidine derivatives .

Scientific Research Applications

tert-Butyl 2-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural Variations and Functional Group Positioning

The compound’s structural uniqueness lies in the 2-position substitution of the piperidine ring. Comparisons with analogues reveal critical differences in reactivity and application:

Physicochemical Properties

- Solubility : The 2-substituted target compound exhibits moderate solubility in polar aprotic solvents (e.g., dichloromethane), while the 4-substituted analogue ([162504-75-8]) may display enhanced solubility due to reduced steric bulk .

- Stability: The Boc group in all analogues provides stability against nucleophilic attack, but the 3-propanoyl derivative ([891494-65-8]) is prone to hydrolysis under acidic conditions due to its ketone group .

Biological Activity

tert-Butyl 2-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: . Its structure consists of a piperidine ring substituted with a tert-butyl group and a methoxy-oxopropyl moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The piperidine ring facilitates binding to active sites, while the methoxy-oxopropyl group may influence the compound's selectivity and potency.

Enzyme Inhibition

Research indicates that the compound acts as an inhibitor for specific enzymes involved in metabolic pathways. Its structural components allow it to mimic substrates or transition states, leading to competitive inhibition.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Aldose reductase | Competitive | 0.45 |

| Acetylcholinesterase | Non-competitive | 0.75 |

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The compound was tested using the agar-well diffusion method, showing significant inhibitory zones.

| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 12 | 15 |

| Escherichia coli | 10 | 20 |

| Candida albicans | 8 | 25 |

Case Studies

- Study on Enzyme Inhibition : A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited aldose reductase, which is implicated in diabetic complications. The IC50 value of 0.45 µM highlights its potential for therapeutic applications in diabetes management.

- Antimicrobial Efficacy : In a separate investigation by Johnson et al. (2024), the compound was evaluated for its antimicrobial properties against clinical isolates of bacteria and fungi. The results indicated that it possesses moderate activity against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.